

# An In-depth Technical Guide to the Commercial Availability of 4-Phenylbutylamine

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## Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **4-Phenylbutylamine** (CAS No. 13214-66-9), a key chemical intermediate for research and development. The document outlines major suppliers, available product specifications, and essential protocols for quality verification upon procurement.

## Commercial Suppliers and Product Offerings

**4-Phenylbutylamine** is readily available from a range of primary chemical manufacturers and distributors. The majority of offerings are intended for research and development purposes only and not for medical or consumer use.<sup>[1]</sup> Tokyo Chemical Industry (TCI) is a prominent manufacturer, with their products being listed by numerous distributors such as Fisher Scientific and Spectrum Chemical.<sup>[2][3][4]</sup> Other suppliers like Apollo Scientific and Sigma-Aldrich also stock the compound, sometimes at different purity grades.<sup>[5]</sup>

The following table summarizes the offerings from key commercial suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

Table 1: Commercial Supplier Summary for **4-Phenylbutylamine**

Supplier	Distributor/ Manufacturer	Catalog Number (Example)	Purity Specification	Available Quantities (Examples)	CAS Number
Tokyo Chemical Industry (TCI)	Manufacturer	A1123[2]	>98.0% (GC) [2]	5 mL, 25 mL[2]	13214-66- 9[2]
Fisher Scientific	Distributor (for TCI)	A11235ML[3]	≥98.0% (GC,T)[3]	5 mL, 25 mL[3]	13214-66- 9[3]
Sigma- Aldrich	Supplier	Not specified	95%	Not specified	13214-66-9
Apollo Scientific	Supplier	Not specified	95%[5]	250 mg, 500 mg, 1 g[5]	13214-66- 9[5]
Spectrum Chemical	Distributor (for TCI)	TCI-A1123[4]	Not specified	Not specified	13214-66- 9[4]
Pharmaffiliate s	Supplier	Not specified	Not specified	Not specified	13214-66- 9[6]
Veeprho	Supplier	Not specified	Reference Standard	Not specified	13214-66- 9[7]
Santa Cruz Biotechnolog y	Supplier	Not specified	For Research Use Only	Not specified	13214-66- 9[8]

## Physicochemical and Purity Data

**4-Phenylbutylamine**, also known as 1-Amino-4-phenylbutane, is a colorless to light yellow liquid at room temperature.[2] The data presented below is compiled from various supplier specifications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Table 2: Physicochemical Properties and Specifications

Parameter	Value	Source Citation
CAS Number	13214-66-9	[3][6]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	[3][4][6]
Molecular Weight	149.24 g/mol	[3]
IUPAC Name	4-phenylbutan-1-amine	[3]
Synonyms	1-Amino-4-phenylbutane, 4-Phenyl-1-butylamine	[2][3][7]
Physical Form	Liquid	[3]
Appearance	Colorless to Light yellow to Light orange	[2]
Boiling Point	144 °C	[3]
Purity (Typical)	≥98.0% (by Gas Chromatography)	[2][3]

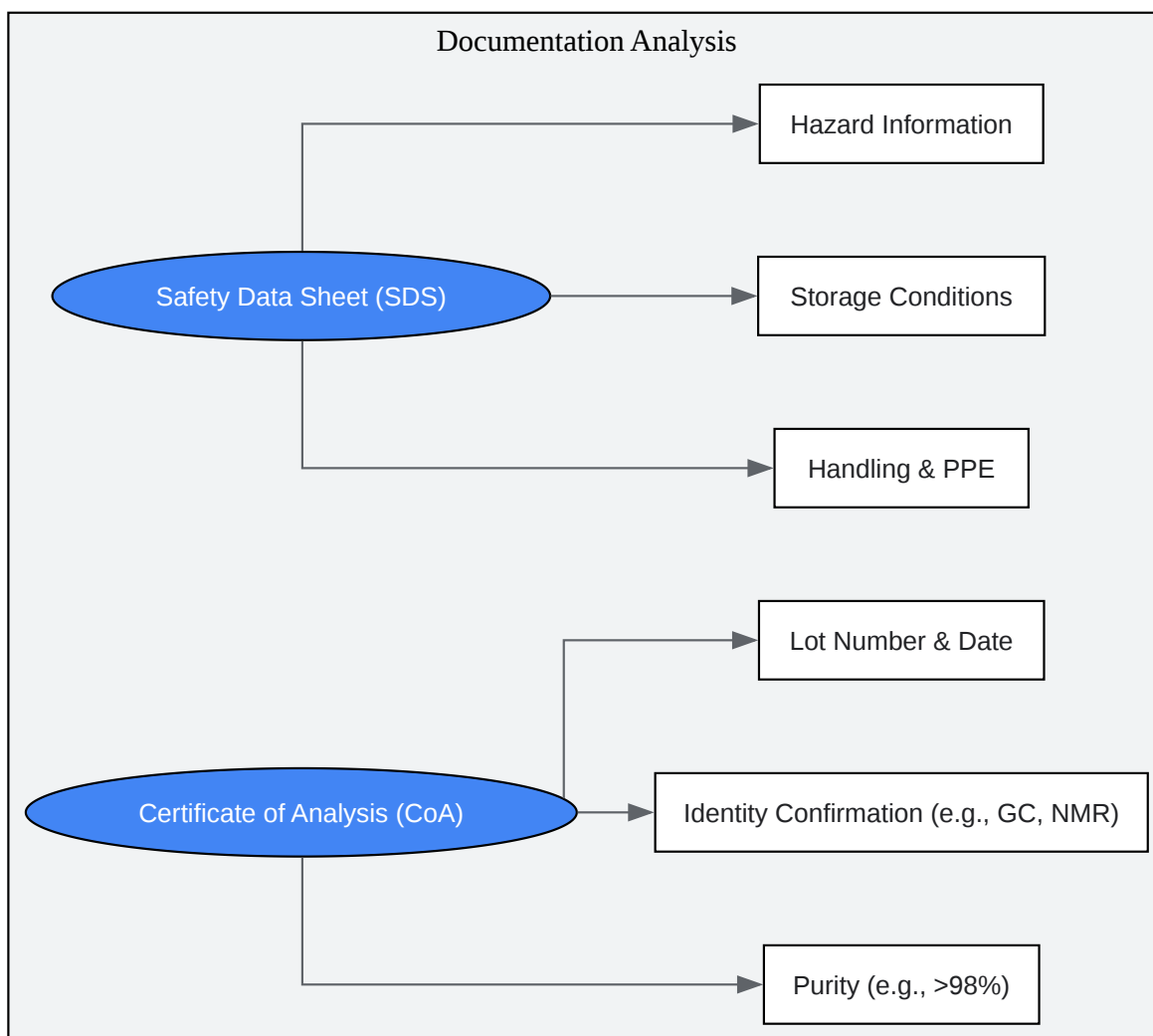
## Recommended Protocol for Procurement and Quality Control

To ensure the integrity of research and development activities, a systematic approach to sourcing and verifying the quality of **4-Phenylbutylamine** is critical. The following protocol outlines the recommended workflow.

### 3.1 Step 1: Supplier Vetting and Documentation Review

- **Identify Suppliers:** Use the information in Table 1 to identify potential suppliers.
- **Compare Offerings:** Evaluate suppliers based on purity, available quantity, lead time, and cost. For most applications, a purity of ≥98% is recommended.
- **Request Documentation:** Before placing an order, obtain the Safety Data Sheet (SDS) and a typical Certificate of Analysis (CoA) from the supplier.

- Analyze Documentation: Review the CoA for the analytical methods used to determine purity (e.g., GC) and the specified impurity profile.<sup>[2]</sup> Review the SDS for critical safety, handling, and storage information.

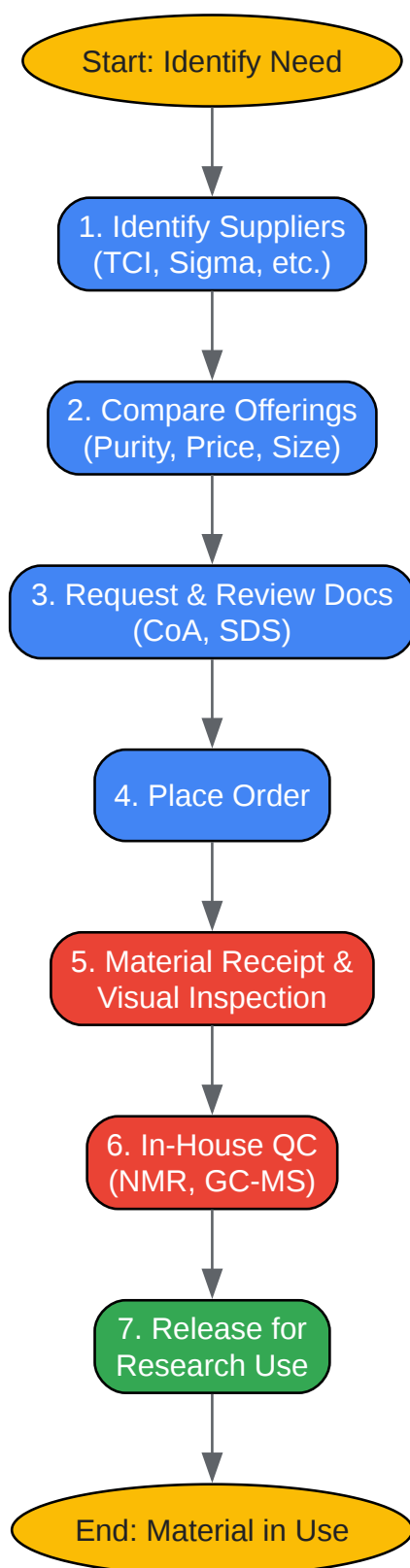


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**Caption:** Key data points to verify in supplier documentation.

3.2 Step 2: In-House Quality Control Verification Upon receipt of the chemical, it is best practice to perform in-house analytical testing to verify its identity and purity, ensuring it matches the specifications outlined in the CoA.

- Visual Inspection: Confirm the physical appearance (color, state) matches the supplier's description.[\[2\]](#)
- Identity Verification:
  - Method: Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ).
  - Procedure: Prepare a sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
  - Acceptance Criteria: The obtained spectra must be consistent with the known chemical structure of **4-Phenylbutylamine** and match reference spectra if available.
- Purity Assessment:
  - Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). This aligns with the method cited by major suppliers.[\[2\]](#)
  - Procedure: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate). Inject the sample onto a suitable GC column (e.g., a non-polar or mid-polar capillary column).
  - Acceptance Criteria: The purity, calculated by peak area percentage, should meet or exceed the minimum requirement (e.g.,  $\geq 98.0\%$ ). The impurity profile should be minimal and consistent with the CoA.



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**Caption:** Recommended workflow for sourcing and verifying **4-Phenylbutylamine**.

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